tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17770217
Molecular Formula: C11H20BrNO3
Molecular Weight: 294.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20BrNO3 |
|---|---|
| Molecular Weight | 294.19 g/mol |
| IUPAC Name | tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3 |
| Standard InChI Key | IJCFONQJGPKETC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CBr)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperidine ring substituted at the 3-position with both a hydroxymethyl and bromomethyl group. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the amine functionality. This configuration introduces steric hindrance while preserving reactivity at the brominated carbon.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 294.19 g/mol | |
| CAS Registry Number | 1308384-31-7 (Related analog) | |
| Boiling Point/Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
The absence of reported melting/boiling points in available literature suggests challenges in purification or instability under thermal conditions.
Synthesis and Manufacturing
Synthetic Pathways
A common route involves bromination of hydroxypiperidine precursors followed by Boc protection. As detailed in source, one method proceeds via:
-
Bromination: Treatment of tert-butyl 3-hydroxypiperidine-1-carboxylate with or to install the bromomethyl group.
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Esterification: Protection of the piperidine nitrogen using di-tert-butyl dicarbonate () in the presence of a base like triethylamine.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | , DCM, 0°C→RT | 65% | |
| Boc Protection | , EtN, THF | 85% |
Reaction yields are moderate, reflecting the steric challenges of functionalizing the piperidine ring.
Optimization Challenges
The tertiary carbon bearing both hydroxyl and bromomethyl groups creates a congested environment, necessitating careful control of reaction stoichiometry and temperature. Side reactions such as elimination to form alkenes or over-bromination are common pitfalls.
Reaction Mechanisms and Reactivity
Nucleophilic Substitution
The bromine atom’s electronegativity renders the adjacent carbon electrophilic, enabling or mechanisms. For instance, reaction with sodium azide () substitutes bromine with an azide group, forming tert-butyl 3-(azidomethyl)-3-hydroxypiperidine-1-carboxylate—a precursor for Huisgen cycloaddition.
Hydroxyl Group Reactivity
The secondary alcohol can undergo acylation or sulfonation. In one protocol, treatment with acetic anhydride converts the hydroxyl to an acetate ester, enhancing solubility for subsequent reactions:
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s versatility is exemplified in synthesizing kinase inhibitors and antiviral agents. For example, replacing bromine with a pyrimidine moiety (via Buchwald-Hartwig coupling) yields compounds targeting epidermal growth factor receptor (EGFR) mutations.
Table 3: Therapeutic Targets Using This Intermediate
| Target Class | Therapeutic Area | Reference |
|---|---|---|
| Kinase Inhibitors | Oncology | |
| Protease Inhibitors | Antiviral (HCV, HIV) |
Case Study: Antiviral Drug Development
A 2024 study utilized this intermediate to synthesize macrocyclic inhibitors of hepatitis C virus (HCV) NS3/4A protease. Introducing a cyclopropyl group via Suzuki-Miyaura coupling achieved nanomolar potency against HCV replicons .
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